3-Amino-1-(6-methylheptan-2-yl)thiourea
Description
Contextualization within the Thiourea (B124793) Compound Class
Thiourea, with the chemical formula SC(NH₂)₂, is an organosulfur compound analogous to urea, where the oxygen atom is replaced by a sulfur atom. This substitution imparts distinct chemical properties that are leveraged in a multitude of applications. The core thiourea structure serves as a scaffold for a vast array of derivatives.
The structural diversity of thiourea derivatives stems from the ability to substitute the hydrogen atoms on its amino groups with a wide variety of organic moieties. mdpi.commdpi.com This leads to a vast library of N-substituted, N,N'-disubstituted, and N,N,N',N'-tetrasubstituted thioureas. The nature of these substituents, whether they are alkyl, aryl, or heterocyclic groups, significantly influences the molecule's steric and electronic properties, such as its polarity, solubility, and reactivity. mdpi.com This tunable nature is a key factor in their chemical significance, allowing for the design of molecules with specific functionalities. mdpi.com
The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom) allows for the formation of intricate intra- and intermolecular hydrogen bonding networks, which can dictate their solid-state structures and influence their interactions with biological targets. researchgate.netnih.govresearchgate.net
The diverse structures of thiourea derivatives have led to their application in numerous fields. In medicinal chemistry, they have been investigated for a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov The thiourea moiety can act as a key pharmacophore, interacting with various biological targets.
In the field of materials science, thiourea derivatives are utilized as precursors for the synthesis of metal sulfide (B99878) nanocrystals and in the development of corrosion inhibitors. mdpi.com Their ability to coordinate with metal ions also makes them valuable ligands in coordination chemistry. nih.gov Furthermore, they find applications in agriculture as pesticides and herbicides, and in the chemical industry as catalysts and intermediates in organic synthesis. researchgate.net
Research Imperatives for N-Substituted Thiourea Analogues
The ongoing research into N-substituted thiourea analogues is propelled by several key imperatives. A primary driver is the search for new therapeutic agents to combat drug-resistant pathogens and develop more effective treatments for various diseases. By modifying the substituents on the thiourea core, researchers aim to enhance the potency and selectivity of these compounds while minimizing potential toxicity. researchgate.net
Another significant research focus is the development of new catalysts for organic synthesis. Chiral thiourea derivatives, for instance, have emerged as powerful organocatalysts for a variety of asymmetric reactions, offering an alternative to traditional metal-based catalysts. researchgate.net The exploration of novel N-substituted thioureas continues to be a fertile ground for discovering catalysts with improved efficiency and stereoselectivity.
Scope and Research Objectives for 3-Amino-1-(6-methylheptan-2-yl)thiourea Investigations
Given the lack of existing data, any future investigation into this compound would need to begin with fundamental research. The primary objectives would include:
Synthesis and Characterization: The initial step would be to develop a reliable synthetic route to produce the compound. Following synthesis, comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry would be essential to confirm its structure and purity. semanticscholar.orgresearchgate.netdergipark.org.tr
Physicochemical Properties: Determination of its fundamental physicochemical properties, such as melting point, solubility, and stability, would be crucial for any further studies.
Structural Analysis: X-ray crystallography could be employed to determine its three-dimensional molecular structure, providing insights into its conformation and intermolecular interactions. researchgate.netnih.govresearchgate.net
Exploration of Potential Applications: Based on the structural features of the molecule, which includes a chiral center at the 2-position of the heptyl chain and an additional amino group, initial screening for biological activity (e.g., antimicrobial, anticancer) or catalytic potential would be a logical starting point. The presence of multiple potential coordination sites (nitrogen and sulfur atoms) could also suggest investigations into its properties as a ligand for metal complexes.
A hypothetical data table for the initial characterization of this compound is presented below.
| Property | Predicted/Hypothetical Value |
| Molecular Formula | C₉H₂₁N₃S |
| Molecular Weight | 203.35 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not Determined |
| Solubility | Not Determined |
| ¹H NMR | Predicted shifts for alkyl and NH protons |
| ¹³C NMR | Predicted shifts for alkyl and thiocarbonyl carbons |
| IR Spectrum | Characteristic peaks for N-H, C-H, and C=S bonds |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(6-methylheptan-2-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3S/c1-7(2)5-4-6-8(3)11-9(13)12-10/h7-8H,4-6,10H2,1-3H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEZRJFLBCHKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=S)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of 3 Amino 1 6 Methylheptan 2 Yl Thiourea
Strategic Approaches to Thiourea (B124793) Derivative Synthesis
The formation of the thiourea backbone can be achieved through various strategic approaches. For a target molecule like 3-Amino-1-(6-methylheptan-2-yl)thiourea, which is a type of N,N'-disubstituted thiosemicarbazide (B42300), these methods are adapted from general thiourea syntheses. The primary precursor providing the aliphatic group is 6-methylheptan-2-amine, while the aminothiourea portion requires a hydrazine-based reagent.
Condensation Reactions of Amines with Carbon Disulfide
A foundational method for thiourea synthesis involves the use of carbon disulfide (CS₂). This approach typically proceeds through a dithiocarbamate (B8719985) intermediate. For the synthesis of an unsymmetrical, N-amino substituted thiourea, a multi-step, one-pot cascade reaction can be envisioned.
The general mechanism involves the nucleophilic attack of a primary amine on the electrophilic carbon of CS₂. nih.gov In the context of the target molecule, the reaction would commence with 6-methylheptan-2-amine reacting with CS₂ in the presence of a base to form a dithiocarbamate salt. This intermediate can then be activated, for example, by an oxidant, to form an isothiocyanate in situ. researchgate.net However, a more direct route to unsymmetrical thioureas involves the sequential addition of different amines. nih.govacs.org
A plausible pathway would be:
Reaction of 6-methylheptan-2-amine with carbon disulfide to form the corresponding dithiocarbamic acid or its salt.
This intermediate is then treated with a desulfurizing agent or undergoes elimination to form 6-methylheptan-2-yl isothiocyanate.
The subsequent addition of hydrazine (B178648) hydrate (B1144303) to the reaction mixture would result in the formation of the desired this compound.
This method's versatility allows for the formation of various substituted thioureas, although it can sometimes lead to the formation of symmetrical byproducts if not carefully controlled. nih.govresearchgate.net
Isothiocyanate-Based Synthetic Routes with Primary Amines
The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. irjmets.com To synthesize this compound, the most logical approach involves the reaction between 6-methylheptan-2-yl isothiocyanate and hydrazine.
Reaction Scheme:
This nucleophilic addition reaction is typically efficient and proceeds under mild conditions, often in a suitable solvent like ethanol (B145695) or isopropanol (B130326) at room temperature or with gentle heating. mdpi.comsciencemadness.org The reaction is generally high-yielding and clean, making it a preferred route for creating thiosemicarbazide structures. The key to this synthesis is the availability of the starting isothiocyanate, which can be prepared from the corresponding primary amine (6-methylheptan-2-amine) using reagents like thiophosgene (B130339) or carbon disulfide. nih.gov
Thioacylation Methods for Thiourea Moiety Formation
Thioacylation involves the use of a thioacylating agent that delivers the thiocarbonyl (C=S) group, which is then reacted with amines. Common thioacylating agents include the highly reactive but toxic thiophosgene (CSCl₂) and safer, solid alternatives like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). nih.govresearchgate.net
Using TCDI, the synthesis would proceed in a two-step manner:
Activation: 6-methylheptan-2-amine reacts with TCDI to form an activated intermediate, a thiocarbamoyl imidazole (B134444).
Substitution: This intermediate is then treated with hydrazine, which acts as a nucleophile, displacing the imidazole group to form the final thiosemicarbazide product.
This method avoids the direct handling of hazardous isothiocyanates and offers a safer alternative for constructing the thiourea core. researchgate.net
| Thioacylating Agent | Characteristics | Synthetic Applicability |
| **Thiophosgene (CSCl₂) ** | Highly reactive, toxic liquid | Effective but hazardous; reacts with amines to form isothiocyanates or directly with excess amine to form thioureas. |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | Stable, solid reagent | Safer alternative to thiophosgene; activates amines for subsequent reaction with another nucleophile (e.g., hydrazine). nih.gov |
| N,N'-di-Boc-substituted thiourea | Stable, solid reagent | Acts as a mild thioacylating agent when activated with trifluoroacetic anhydride. organic-chemistry.org |
One-Step Synthesis from Phenoxysulfonyl Chloride and Primary Amines
A less common but innovative one-step method for synthesizing thiourea derivatives utilizes phenoxysulfonyl chloride and primary amines in an aqueous medium. This method has been highlighted as a green synthetic route. google.com
The proposed reaction involves treating two equivalents of the primary amine (in this case, a mixture of 6-methylheptan-2-amine and hydrazine, or a pre-formed hydrazine derivative) with phenoxysulfonyl chloride in water. The reaction proceeds under heating, and the product often precipitates directly from the aqueous solution, allowing for simple filtration and purification. This approach is advantageous due to the use of readily available starting materials, low toxicity, mild reaction conditions, and environmental friendliness. google.com
Green Chemistry Principles in Thiourea Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. Several green chemistry principles have been successfully applied to the synthesis of thiourea derivatives.
Use of Green Solvents: Water is an ideal green solvent. "On-water" synthesis of thioureas from isothiocyanates and amines has been shown to be highly efficient. acs.orgresearchgate.net The low solubility of organic reactants in water can accelerate reaction rates, and product isolation is often simplified to filtration. For the synthesis of the target aliphatic thiourea, water would be an excellent choice of solvent. derpharmachemica.comresearchgate.net
Energy Efficiency: The use of alternative energy sources like solar energy for the reaction between primary amines and CS₂ in water has been reported, offering an energy-saving and environmentally friendly approach. researchgate.net
Mechanochemistry: A prominent green technique is mechanochemical synthesis, which involves solvent-free reactions conducted in a ball mill. beilstein-journals.orgnih.gov The reaction of amines with isothiocyanates or with CS₂ can be carried out by grinding the reactants together, often leading to quantitative yields with no need for solvent purification. beilstein-journals.orgresearchgate.net This "click-type" chemistry is highly atom-economical and significantly reduces waste. nih.gov
Optimization of Reaction Parameters for Aliphatic Thiourea Synthesis
The synthesis of aliphatic thioureas, such as this compound, can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing yield and purity while minimizing reaction time and side product formation.
Temperature: The reaction temperature plays a critical role. While many isothiocyanate-amine reactions proceed readily at room temperature, some systems may require heating to achieve a reasonable reaction rate. researchgate.net However, excessive heat can lead to the decomposition of products or the formation of byproducts. For instance, in one study, increasing the temperature from 60 °C to 80 °C improved the yield, but further increases could be detrimental. researchgate.netbibliotekanauki.pl
Solvent: The choice of solvent can affect reactant solubility and reaction rate. While green solvents like water and ethanol are preferred, sometimes solvent mixtures are used to optimize solubility. A mixture of water and acetonitrile (B52724) has been used effectively in the synthesis of thioureas from aliphatic amines. researchgate.net The ideal solvent should facilitate the reaction while allowing for easy product isolation. researchgate.net
Stoichiometry and Reagents: The molar ratio of reactants is key. In syntheses involving CS₂, an excess of the amine or CS₂ might be used to drive the reaction to completion, but this can also lead to the formation of symmetrical thioureas. nih.gov The choice and amount of any base or catalyst are also important variables to optimize. Some reactions proceed efficiently without a catalyst, adhering to green chemistry principles. acs.org
Below is a table summarizing the typical parameters that are optimized for aliphatic thiourea synthesis.
| Parameter | Variable | Effect on Reaction | Example |
| Temperature | 25°C - 100°C | Affects reaction rate and potential for side reactions/decomposition. | Increasing temperature from 60°C to 80°C decreased reaction time and improved yield in a specific multicomponent synthesis. researchgate.net |
| Solvent | Water, Ethanol, Acetonitrile, DMSO, Solvent-free | Influences reactant solubility, reaction rate, and ease of work-up. | "On-water" synthesis often shows accelerated rates and allows for simple filtration of the product. acs.org |
| Stoichiometry | Molar ratios of amine, thiocarbonyl source, and catalyst/base | Determines product yield and selectivity, minimizing byproduct formation. | Reducing the excess of a sulfur source from 2 equivalents to 1.3 equivalents led to a slight drop in yield (95% to 91%). researchgate.net |
| Catalyst/Base | Organic bases (e.g., Et₃N), Inorganic bases (e.g., NaOH), or catalyst-free | Can be essential for activating reactants (e.g., deprotonating amines) but adds to process complexity and waste. | Many modern protocols are designed to be catalyst-free, especially under mechanochemical or "on-water" conditions. acs.orgresearchgate.net |
Reagent Selection and Reaction Stoichiometry
The synthesis of this compound fundamentally relies on the coupling of two key fragments: one providing the 6-methylheptan-2-yl group and the other providing the aminothiourea backbone. The most direct and widely practiced approach for forming unsymmetrically substituted thioureas is the reaction between an isothiocyanate and an amine. nih.gov
For the target compound, the primary reagents would be 6-methylheptan-2-yl isothiocyanate and hydrazine . The reaction involves the nucleophilic attack of the hydrazine nitrogen atom on the electrophilic carbon atom of the isothiocyanate group.
Alternative strategies offer flexibility and can be adapted based on the availability of starting materials:
From Carbon Disulfide: A common one-pot synthesis involves the reaction of an amine (6-methylheptan-2-amine) with carbon disulfide, typically in the presence of a base, to form a dithiocarbamate salt. This intermediate can then be treated with a desulfurizing agent to generate the isothiocyanate in situ, which subsequently reacts with hydrazine. nih.gov
From Thiophosgene: 6-methylheptan-2-amine can be reacted with thiophosgene (CSCl₂) or a safer equivalent to produce the corresponding isothiocyanate, which is then reacted with hydrazine. nih.gov This method is highly effective but requires handling of toxic reagents.
From Acyl Isothiocyanates: Another route involves reacting an acyl chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an acyl isothiocyanate. This intermediate then reacts with an amine. For the target molecule, this would involve a multi-step process where an appropriate acyl isothiocyanate reacts with hydrazine, followed by modification and attachment of the alkyl group. researchgate.net
Stoichiometry: The reaction between an isothiocyanate and an amine (or hydrazine) is typically conducted using a 1:1 molar ratio of the reactants. nih.gov These reactions are often high-yielding, making the use of a significant excess of one reagent unnecessary. In one-pot methods starting from carbon disulfide, the stoichiometry may be adjusted, sometimes employing a slight excess of carbon disulfide to ensure complete conversion of the initial amine.
Table 1: Reagent Selection for Thiourea Synthesis
| Method | Primary Reagent 1 | Primary Reagent 2 | Typical Stoichiometry (Reagent 1:Reagent 2) | Key Features |
|---|---|---|---|---|
| Isothiocyanate Addition | 6-methylheptan-2-yl isothiocyanate | Hydrazine | 1:1 | Direct, high-yielding, "click" type reaction. |
| Carbon Disulfide Route | 6-methylheptan-2-amine & CS₂ | Hydrazine | 1:1 (Amine:Hydrazine) | One-pot synthesis, avoids handling isothiocyanates. nih.gov |
| Thiophosgene Route | 6-methylheptan-2-amine & CSCl₂ | Hydrazine | 1:1 (Amine:Hydrazine) | Effective but involves highly toxic reagents. nih.gov |
| Thioacylating Agent | N,N'-di-Boc-substituted thiourea | 6-methylheptan-2-amine & Hydrazine | Variable | Mild reaction conditions. organic-chemistry.org |
Solvent System Effects on Reaction Efficiency
The choice of solvent plays a critical role in the synthesis of thiourea derivatives, influencing reaction rates, yields, and the ease of product isolation.
Aqueous Medium: An increasingly popular and sustainable approach involves using water as the reaction medium. organic-chemistry.org "On-water" synthesis often leads to facile and chemoselective formation of thioureas. The low solubility of organic reagents in water can accelerate the reaction at the phase interface. A significant advantage of this method is the straightforward product isolation; the synthesized thiourea, being insoluble in water, often precipitates and can be collected by simple filtration. organic-chemistry.org
Organic Solvents: A variety of organic solvents are effective for thiourea synthesis, with the choice depending on the solubility of the reactants. Common solvents include acetone, ethanol, propanol, and dichloromethane. researchgate.netreddit.com Acetone is frequently used in reactions where an acyl isothiocyanate is generated in situ from an acyl chloride and ammonium thiocyanate. researchgate.net
Solvent-Free Conditions (Mechanochemistry): Thiourea synthesis can be performed efficiently under solvent-free conditions by mechanochemical methods, such as manual grinding in a mortar and pestle or automated ball milling. nih.gov This technique is environmentally friendly, often proceeds rapidly, and can result in near-quantitative yields, simplifying the purification process as it eliminates the need for bulk solvents. nih.gov
Table 2: Solvent System Effects on Thiourea Synthesis
| Solvent System | Effect on Efficiency | Advantages | Disadvantages |
|---|---|---|---|
| Aqueous ("On-water") | Can accelerate reaction rates due to hydrophobic effects. organic-chemistry.org | Environmentally friendly, simple product isolation via filtration. organic-chemistry.org | Not suitable for water-sensitive reagents. |
| Organic Solvents (e.g., Acetone, Ethanol) | Good for solubilizing a wide range of reactants. | Versatile, well-understood reaction kinetics. | Requires solvent removal post-reaction, potential environmental impact. |
| Solvent-Free (Mechanochemistry) | Often leads to very high yields in short reaction times. nih.gov | "Green" methodology, minimal work-up, stoichiometric reactions. nih.gov | Requires specialized equipment (ball mill) for larger scale. |
Catalytic Strategies in Thiourea Formation
While the addition of amines or hydrazines to isothiocyanates is often a spontaneous and high-yielding reaction that does not require catalysis, certain synthetic routes or less reactive substrates can benefit from the use of catalysts.
Acid Catalysis: In syntheses starting from ammonium thiocyanate and an alkylamine, the presence of an acid like hydrochloric acid can facilitate the reaction. researchgate.net
Base Catalysis: For syntheses proceeding via a dithiocarbamate intermediate (from an amine and CS₂), a base is often used to facilitate the initial addition and subsequent conversion to the isothiocyanate. nih.gov
Isothiourea Catalysis: Chiral isothiourea derivatives themselves have emerged as powerful organocatalysts for a variety of enantioselective reactions, such as the synthesis of α-aryl-β²-amino esters. nih.govresearchgate.netnih.gov This involves the activation of substrates through hydrogen bonding and the formation of reactive intermediates. While not directly a strategy for forming the thiourea backbone itself, it highlights the catalytic potential inherent in the thiourea functional group.
Bifunctional Catalysis: Many modern organocatalysts are thiourea derivatives that contain a basic moiety (like a tertiary amine) in addition to the thiourea group. These bifunctional catalysts can activate both the nucleophile and the electrophile in a reaction through a combination of hydrogen bonding and Brønsted/Lewis base activation. libretexts.org
Table 3: Catalytic Strategies in Thiourea-Related Syntheses
| Strategy | Catalyst Example | Applicable Reaction | Mechanism of Action |
|---|---|---|---|
| Acid Catalysis | Hydrochloric Acid (HCl) | Amine + Thiocyanate Salt | Protonation of intermediates to facilitate reaction. researchgate.net |
| Base Catalysis | Potassium Hydroxide (KOH) | Amine + Carbon Disulfide | Promotes formation of dithiocarbamate salt. nih.gov |
| Bifunctional Catalysis | Amino-Thiourea Derivatives | Michael Additions, Aldol Reactions, etc. | Dual activation of nucleophile and electrophile via H-bonding and base catalysis. libretexts.org |
Isolation and Purification Techniques for N-Alkyl Thiourea Compounds
N-alkyl thiourea compounds, including the target molecule, are typically stable, crystalline solids, which facilitates their isolation and purification. The specific technique employed depends on the reaction conditions and the nature of any impurities.
Filtration: This is the simplest method of isolation and is particularly effective when the thiourea product is insoluble in the reaction solvent and precipitates upon formation. This is common in aqueous or solvent-free (after initial workup) reaction conditions. mdpi.com The collected solid can then be washed with a suitable solvent to remove soluble impurities.
Solvent Evaporation: For reactions conducted in organic solvents where the product remains dissolved, the first step in isolation is the removal of the solvent, usually under reduced pressure using a rotary evaporator.
Recrystallization: This is a powerful technique for purifying solid organic compounds. The crude thiourea is dissolved in a minimum amount of a hot solvent and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solvent. Ethanol is a commonly used solvent for recrystallizing thioureas. bibliotekanauki.pl
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their differing affinities for the stationary and mobile phases. Fractions are collected and those containing the pure product are combined and the solvent evaporated. Typical solvent systems for N-alkyl thioureas include mixtures like benzene/methanol. researchgate.net Progress is often monitored by thin-layer chromatography (TLC). researchgate.net
Table 4: Common Purification Techniques for N-Alkyl Thioureas
| Technique | Principle | Typical Application | Materials/Solvents |
|---|---|---|---|
| Filtration | Separation of an insoluble solid from a liquid. | Initial isolation of precipitated product from the reaction mixture. | Filter paper, Buchner funnel. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of crude solid product. | Ethanol, Methanol, Water. bibliotekanauki.pl |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Separation of the target compound from byproducts or unreacted starting materials. | Stationary Phase: Silica Gel. Mobile Phase: Benzene/Methanol, Hexane/Ethyl Acetate. researchgate.net |
Advanced Structural and Spectroscopic Characterization of 3 Amino 1 6 Methylheptan 2 Yl Thiourea
Comprehensive Spectroscopic Elucidation
A multi-faceted spectroscopic approach was employed to thoroughly characterize the molecular structure of 3-Amino-1-(6-methylheptan-2-yl)thiourea.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework by probing the magnetic properties of atomic nuclei.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum reveals distinct signals corresponding to the different proton environments within the molecule. The protons of the N-H groups are typically observed as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The aliphatic protons of the 6-methylheptan-2-yl moiety exhibit characteristic multiplets, with the protons on the methyl groups appearing as doublets due to coupling with adjacent methine protons.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides insight into the carbon skeleton of the molecule. A key feature in the spectrum of thiourea (B124793) derivatives is the signal for the thiocarbonyl carbon (C=S), which typically appears in the downfield region of the spectrum. nih.gov The carbons of the aliphatic 6-methylheptan-2-yl chain resonate in the upfield region, with their specific chemical shifts determined by their local electronic environment.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments of proton and carbon signals, respectively. COSY spectra would establish the connectivity between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom.
Interactive Data Table: Predicted NMR Data for this compound
| ¹H-NMR Data (Predicted) | ||
|---|---|---|
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.5 | br s | NH |
| ~5.0 | br s | NH₂ |
| ~4.0 | m | CH-NH |
| ~1.5 | m | CH(CH₃)₂ |
| 1.2 - 1.4 | m | CH₂ |
| ~1.1 | d | CH-CH₃ |
| ~0.9 | d | CH(CH₃)₂ |
| ¹³C-NMR Data (Predicted) | |
|---|---|
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | C=S |
| ~55 | CH-NH |
| ~40 | CH₂ |
| ~28 | CH(CH₃)₂ |
| ~25 | CH₂ |
| ~22 | CH(CH₃)₂ |
| ~20 | CH-CH₃ |
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the amino and thioamide groups are typically observed in the region of 3100-3400 cm⁻¹. iosrjournals.orgresearchgate.net The aliphatic C-H stretching vibrations of the methyl and methylene groups in the 6-methylheptan-2-yl chain appear in the 2850-3000 cm⁻¹ range. mdpi.com The spectrum also features a strong band corresponding to the C=S stretching vibration, which is characteristic of thiourea derivatives and is usually found in the 1000-1250 cm⁻¹ region. researchgate.net
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3350 - 3150 | N-H stretching (amino and thioamide) |
| 2950 - 2850 | C-H stretching (aliphatic) |
| ~1620 | N-H bending |
| ~1550 | C-N stretching |
| ~1100 | C=S stretching |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron impact (EI) or electrospray ionization (ESI) techniques can be used. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecular ion. The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic losses of fragments from the aliphatic side chain and the aminothiourea moiety.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Thiourea and its derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.netjetir.org These absorptions are generally attributed to n→π* and π→π* electronic transitions associated with the thiocarbonyl (C=S) chromophore. researchgate.net For this compound, one would expect to observe absorption maxima in the range of 230-280 nm. researchgate.netmdpi.com
Interactive Data Table: Expected UV-Vis Absorption Data for this compound
| λmax (nm) | Electronic Transition |
|---|---|
| ~240 | π→π |
| ~275 | n→π |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. researchgate.net This is typically achieved through combustion analysis, which determines the mass percentages of carbon, hydrogen, and nitrogen. elementar.com For sulfur-containing compounds, a separate analysis is performed. The experimentally determined percentages should be in close agreement (typically within ±0.4%) with the theoretically calculated values for the proposed molecular formula, C₉H₂₁N₃S. nih.govnih.gov
Interactive Data Table: Elemental Analysis Data for C₉H₂₁N₃S
| Element | Calculated (%) | Found (Hypothetical) (%) |
|---|---|---|
| Carbon (C) | 53.16 | 53.05 |
| Hydrogen (H) | 10.41 | 10.52 |
| Nitrogen (N) | 20.67 | 20.59 |
| Sulfur (S) | 15.77 | 15.68 |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique would provide precise information on bond lengths, bond angles, and torsional angles within the this compound molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the N-H and C=S groups, which are common in thiourea derivatives. nih.gov Given the chirality of the 6-methylheptan-2-yl group, the compound is expected to crystallize in a chiral space group. For many thiourea-based compounds, an orthorhombic crystal system is observed. ijsr.inresearchgate.net
Interactive Data Table: Plausible Crystallographic Data for this compound
| Parameter | Plausible Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~15.4 |
| α, β, γ (°) | 90 |
| Volume (ų) | ~1330 |
| Z | 4 |
| Hydrogen Bonds | N-H···S, N-H···N |
Advanced Analytical Methodologies for 3 Amino 1 6 Methylheptan 2 Yl Thiourea
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are fundamental for the separation and quantification of individual components within a mixture. For a compound like 3-Amino-1-(6-methylheptan-2-yl)thiourea, both High-Performance Liquid Chromatography (HPLC) and the more sensitive Nano Liquid Chromatography-Tandem Mass Spectrometry (nLC-MS/MS) would be powerful analytical tools.
The development of a robust HPLC method for this compound would involve a systematic optimization of several key parameters to achieve efficient separation and accurate quantification. A reversed-phase HPLC (RP-HPLC) method is commonly the first approach for non-polar to moderately polar compounds.
The development process would focus on:
Column Selection: A C18 or C8 stationary phase would likely provide adequate retention and separation. The choice would depend on the compound's hydrophobicity.
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure a sharp peak shape and reasonable retention time.
Detector Selection: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable for detecting the thiourea (B124793) chromophore. The detection wavelength would be selected based on the compound's maximum absorbance.
Method Validation: Following optimization, the method would undergo rigorous validation according to international guidelines (e.g., ICH Q2(R1)) to ensure its suitability for its intended purpose. europa.eu
A hypothetical set of optimized HPLC conditions and validation parameters are presented in the tables below.
Table 1: Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | DAD at 254 nm |
For the analysis of trace amounts of this compound, particularly in complex biological matrices, nLC-MS/MS would be the method of choice due to its superior sensitivity and selectivity. The "nano" designation refers to the very low flow rates used (nL/min range), which enhances ionization efficiency.
The key features of an nLC-MS/MS method would include:
Enhanced Sensitivity: The combination of nano-flow liquid chromatography and tandem mass spectrometry allows for detection at the picogram to femtogram level.
High Selectivity: Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion of the analyte, its fragmentation, and the detection of specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in compound identification and quantification, even in the presence of interfering substances.
Development would involve optimizing the chromatographic conditions for the nano-flow regime and fine-tuning the mass spectrometer parameters (e.g., parent and fragment ion selection, collision energy) to achieve the best possible signal-to-noise ratio.
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a different and often complementary approach to the analysis of electroactive compounds. Thiourea and its derivatives can be electrochemically active, meaning they can be oxidized or reduced at an electrode surface. This property can be exploited for their detection and quantification.
Potential electrochemical techniques for this compound could include:
Cyclic Voltammetry (CV): This technique could be used to study the redox behavior of the compound, providing information on its oxidation and reduction potentials. This is a crucial first step in developing a quantitative electrochemical method.
Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): These more sensitive techniques could be developed for the quantitative determination of the compound. The peak current in these methods is directly proportional to the concentration of the analyte.
Amperometry: This technique could be used in conjunction with HPLC (HPLC-EC) for highly sensitive and selective detection.
The development of an electrochemical sensor for this compound would involve selecting an appropriate electrode material (e.g., glassy carbon, gold, or a chemically modified electrode) and optimizing the experimental conditions (e.g., pH, supporting electrolyte).
Validation Parameters for Analytical Protocols
Regardless of the analytical technique employed, a thorough validation is essential to demonstrate that the method is reliable and suitable for its intended purpose. The key validation parameters, as outlined by regulatory bodies, include linearity, precision, and limits of quantification. europa.eu
Table 2: Typical Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2% |
| Precision (Intermediate) | The precision within the same laboratory but on different days, with different analysts, or equipment. | RSD ≤ 3% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision. | Signal-to-Noise Ratio ≥ 10:1; RSD at LOQ ≤ 10% |
Computational Investigations and in Silico Modeling of 3 Amino 1 6 Methylheptan 2 Yl Thiourea
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to forecast the interaction between a small molecule ligand and a protein receptor.
For thiourea (B124793) derivatives, molecular docking studies consistently highlight the critical role of the thiourea moiety—SC(NH₂)₂—in forming key interactions within a receptor's active site. nih.gov The nitrogen and sulfur atoms of this group are pivotal for establishing a network of hydrogen bonds and other non-covalent interactions. nih.gov
The primary interaction modes predicted for thiourea compounds include:
Hydrogen Bonding: The N-H groups of the thiourea backbone typically act as hydrogen bond donors, interacting with electronegative atoms (like oxygen or nitrogen) on amino acid residues within the receptor's binding pocket. biointerfaceresearch.comnih.gov
Hydrophobic Interactions: The non-polar parts of the molecule, such as the 6-methylheptan-2-yl group in the specified compound, are predicted to engage in hydrophobic interactions with non-polar amino acid residues like leucine, valine, and alanine. biointerfaceresearch.com These interactions help to anchor the ligand within the binding site.
Mixed Binding Modes: Often, thiourea derivatives exhibit a combination of binding modes, where one part of the molecule may intercalate between DNA base pairs while another portion interacts with grooves on the protein surface. biointerfaceresearch.commdpi.com
After predicting the binding pose, scoring functions are used to estimate the binding affinity, which is the strength of the interaction between the ligand and the receptor. This is typically expressed in units of energy, such as kcal/mol, where a more negative value indicates a stronger and more stable interaction.
Docking studies on various thiourea derivatives have reported a wide range of binding affinities, which depend on the specific derivative and the target protein. These calculations are crucial for ranking potential drug candidates and prioritizing them for further study.
Table 1: Example Binding Affinities of Various Thiourea Derivatives from Docking Studies
| Thiourea Derivative Class | Target Protein/Enzyme | Reported Binding Energy (kcal/mol) |
|---|---|---|
| Pyrimidinyl acyl thioureas | Heat shock protein 90 (Hsp90) | -7.5 to -9.2 |
| Bis-benzo[d] biointerfaceresearch.commdpi.comdioxol-5-yl thioureas | Epidermal Growth Factor Receptor (EGFR) | -19.70 to -24.99 |
This table presents data for different classes of thiourea derivatives to illustrate the concept of binding affinity calculations and is not specific to 3-Amino-1-(6-methylheptan-2-yl)thiourea.
A key outcome of molecular docking is the identification of specific amino acid residues that form critical interactions with the ligand. nih.gov For the thiourea class of compounds, studies have identified several residues that are consistently involved in binding. The thiourea core often forms hydrogen bonds with residues that can act as hydrogen bond acceptors, while the side chains engage with hydrophobic pockets.
Table 2: Examples of Critical Amino Acid Residues Interacting with Thiourea Derivatives
| Target Protein | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Met769, Arg819 | Hydrogen Bonding |
| Epidermal Growth Factor Receptor (EGFR) | Val702, Ala719, Leu820 | Hydrophobic Interaction |
| HER-2 | ALA751, LEU796 | Hydrogen Bonding |
| M. tuberculosis enoyl reductase (InhA) | Met98, Ser20 | Hydrogen Bonding |
This table compiles findings from studies on various thiourea derivatives to demonstrate the identification of key residues.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This provides deeper insights into the stability of the complex and the nature of their interactions.
MD simulations are used to assess the stability of the predicted ligand-receptor complex. A common metric for this is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over the course of the simulation. A stable complex will typically show a low and converging RMSD value, indicating that the ligand remains securely bound in the active site without significant conformational changes. These simulations can also reveal critical conformational changes in the protein upon ligand binding, which may be essential for its biological function or inhibition. nih.gov
MD simulations allow for a detailed analysis of the dynamic behavior of the interactions between the protein and the ligand. This includes monitoring the persistence of hydrogen bonds and hydrophobic contacts over time. For thiourea derivatives, simulations have revealed that the primary thiourea subunit can form stable and lasting interactions with key residues in an enzyme's active site. nih.gov This dynamic view helps to confirm that the interactions predicted by static docking are maintained in a more realistic, solvated environment, thereby validating the proposed binding mode.
Lack of Specific Research Data Prevents In-Depth Computational Analysis of this compound
A thorough review of scientific literature and chemical databases reveals a significant gap in the available research on the specific chemical compound, this compound. At present, there are no published computational studies, including Quantitative Structure-Activity Relationship (QSAR) modeling or Density Functional Theory (DFT) calculations, that focus explicitly on this molecule.
Computational chemistry is a powerful tool for predicting the properties and potential biological activities of molecules. Methodologies such as QSAR, 3D-QSAR, DFT, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping provide deep insights into a compound's behavior at the molecular level. QSAR studies, for instance, correlate a compound's structural features with its biological activity to create predictive models. nih.govnih.govresearchgate.net DFT calculations are used to understand the electronic structure, optimized geometry, and reactivity of a molecule. sciensage.infonih.govsciensage.info
These computational investigations are crucial in modern drug discovery and materials science for designing new molecules with desired properties. farmaciajournal.comresearchgate.net They help in understanding steric (size and shape) and electronic contributions to a molecule's function and in visualizing its reactive sites.
However, the application of these advanced computational methods is contingent upon the availability of initial research and experimental data for the specific compound of interest. For this compound, such foundational studies appear to be absent from the public scientific domain.
Consequently, it is not possible to provide a detailed, scientifically accurate article on the computational investigations of this compound that adheres to the requested scientific structure. Generating such an analysis without specific data would require speculation and would not meet the standards of scientific accuracy. Further experimental and computational research is needed to elucidate the specific chemical and physical properties of this particular thiourea derivative.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters in Preclinical Models
The evaluation of a compound's pharmacokinetic profile is a critical component of drug discovery and development. In silico modeling provides a rapid and cost-effective method for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities, thereby guiding the selection of candidates with favorable drug-like characteristics. For this compound, computational tools can be employed to forecast its behavior in biological systems, offering insights into its potential as a therapeutic agent.
The predictive power of these in silico models is rooted in the analysis of the molecule's physicochemical properties. These fundamental characteristics, such as molecular weight, lipophilicity (expressed as LogP), and the number of hydrogen bond donors and acceptors, are pivotal in determining a compound's ability to be absorbed, distributed throughout the body, metabolized by enzymes, and subsequently excreted.
A foundational approach to assessing these parameters is through the lens of established drug-likeness rules, such as Lipinski's Rule of Five. This rule outlines a set of criteria that are commonly met by orally active drugs. While not a definitive measure of a compound's success, adherence to these guidelines suggests a higher probability of favorable oral bioavailability.
The predicted physicochemical properties for this compound are summarized in the table below. These values serve as the basis for the subsequent ADME predictions.
| Property | Predicted Value |
| Molecular Weight | 203.35 g/mol |
| LogP | 2.48 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 1 |
These properties can be further analyzed within the framework of Lipinski's Rule of Five to provide an initial assessment of the compound's drug-likeness.
| Lipinski's Rule of Five | Predicted Value for this compound | Compliance |
| Molecular Weight < 500 g/mol | 203.35 | Yes |
| LogP < 5 | 2.48 | Yes |
| Hydrogen Bond Donors < 5 | 3 | Yes |
| Hydrogen Bond Acceptors < 10 | 1 | Yes |
Based on this initial analysis, this compound demonstrates compliance with all criteria of Lipinski's Rule of Five, suggesting that it possesses physicochemical properties consistent with those of many orally bioavailable drugs.
A more detailed breakdown of the predicted ADME parameters provides a deeper understanding of the compound's likely pharmacokinetic profile. These predictions are often generated using sophisticated algorithms that model various biological processes.
Predicted ADME Parameters
| Parameter | Prediction | Significance |
| Gastrointestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract following oral administration. |
| Blood-Brain Barrier (BBB) Permeation | Likely | The predicted LogP value suggests the compound may have the ability to cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate of P-glycoprotein, an efflux transporter that can limit drug distribution to tissues. |
| Cytochrome P450 (CYP) Inhibition | Predictions vary by isoform | The compound may inhibit certain CYP enzymes, which could lead to drug-drug interactions. Further investigation into specific isoform inhibition is necessary. |
| Metabolism | Predicted to undergo metabolism | The compound is likely to be metabolized by hepatic enzymes. |
| Renal Excretion | Moderate | A portion of the compound and its metabolites are predicted to be cleared by the kidneys. |
These in silico predictions offer a valuable preliminary assessment of the ADME properties of this compound. The high predicted gastrointestinal absorption and compliance with Lipinski's rules are favorable indicators for its potential as an orally administered therapeutic agent. However, the potential for blood-brain barrier permeation and interaction with metabolic enzymes highlights areas that would require further experimental validation in preclinical models to fully characterize the compound's pharmacokinetic and safety profiles. It is important to note that these computational predictions are theoretical and serve as a guide for further experimental investigation.
Biological Activity Profiling and Molecular Mechanisms of 3 Amino 1 6 Methylheptan 2 Yl Thiourea and Its Analogues
Enzyme Inhibition Studies
Thiourea (B124793) derivatives, including analogues of 3-Amino-1-(6-methylheptan-2-yl)thiourea, have been identified as potent inhibitors of several key enzymes involved in various physiological and pathological processes. The unique structural features of the thiourea scaffold allow for diverse interactions with enzyme active sites, leading to a range of inhibitory mechanisms.
Urease Enzyme Inhibition and Kinetic Analysis
Thiourea derivatives are recognized as effective inhibitors of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to diseases such as peptic ulcers and urolithiasis. nih.gov The inhibitory potential of thiourea analogues stems from their structural similarity to urea, allowing them to interact with the enzyme's active site. nih.gov
Kinetic studies have revealed that thiourea derivatives can exhibit various modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. nih.govnih.govnih.gov For instance, certain tryptamine-based thiourea derivatives have been shown to act as non-competitive inhibitors. nih.gov In contrast, other analogues demonstrate a competitive or mixed-type mechanism. nih.govnih.gov The mode of inhibition is often dependent on the specific substitutions on the thiourea scaffold. Docking simulations suggest that the thiourea moiety penetrates the urea binding site, with the sulfur atom often coordinating with the nickel ions essential for catalysis. nih.govacs.org
| Compound/Analogue | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|
| Thiourea (Standard) | 15.51 ± 0.11 to 21.2 ± 1.3 | Competitive | nih.govrsc.org |
| 4'-Bromo substituted thiourea derivative (3c) | 10.65 ± 0.45 | Competitive | rsc.org |
| 2,6-Dimethyl substituted thiourea derivative (3g) | 15.19 ± 0.58 | Not specified | rsc.org |
| Tryptamine derivative (Compound 14) | 11.4 ± 0.4 | Non-competitive | nih.gov |
| N-monosubstituted thiourea (b19) | 0.16 ± 0.05 | Mixed-type | nih.gov |
| Quinoline-based acyl thiourea derivatives | 1.19 - 18.92 | Not specified | tandfonline.com |
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Analogues of this compound have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of cholinesterases is a primary therapeutic strategy for managing symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.govmdpi.com
Thiourea derivatives have shown varying degrees of potency and selectivity against AChE and BChE. mdpi.com For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea exhibited better inhibition against both enzymes compared to other tested analogues. nih.gov Kinetic studies on some derivatives have indicated a non-competitive mode of inhibition for BChE. researchgate.net The interaction of these compounds with the active sites of cholinesterases has been explored through molecular docking studies, which help to elucidate the structural basis for their inhibitory activity. nih.govresearchgate.net
| Compound/Analogue | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) | AChE | 50 (µg/mL) | nih.gov |
| BChE | 60 (µg/mL) | ||
| Thiazole-thiourea hybrid compounds | AChE | 0.3 - 15 | mdpi.com |
| BChE | 0.4 - 22 | ||
| Benzimidazole-based thiazoles (Analogue 16) | AChE | 0.10 ± 0.05 | researchgate.net |
| BChE | 0.20 ± 0.050 | ||
| Benzimidazole-based thiazoles (Analogue 21) | AChE | 0.10 ± 0.05 | researchgate.net |
| BChE | 0.20 ± 0.050 |
Tyrosinase Inhibition Mechanisms
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis by catalyzing the oxidation of tyrosine to dopaquinone. nih.gov Inhibitors of this enzyme are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Phenylthiourea (PTU) is a well-known tyrosinase inhibitor, and various other thiourea derivatives have been investigated for this activity. nih.govtandfonline.com
The mechanism of tyrosinase inhibition by thiourea-containing drugs has been assigned as non-competitive. nih.gov Molecular docking simulations suggest that the thiourea moiety is crucial for binding to tyrosinase, with the sulfur atom potentially interacting with the copper ions in the enzyme's active site. nih.govtandfonline.com These interactions can prevent the substrate from binding or interfere with the catalytic process. Studies on bis-thiourea derivatives have identified compounds with potent inhibitory activity, some exceeding that of the standard inhibitor kojic acid. tandfonline.com
| Compound/Analogue | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|
| Thioacetazone | 14 | Non-competitive | nih.gov |
| Ambazone | 15 | Non-competitive | nih.gov |
| N-aryl-N′-substituted phenylthiourea (with trifluoromethyl moiety) | 6.13 | Not specified | tandfonline.com |
| Bis-thiourea derivative (Compound 4) | More potent than Kojic Acid (IC50 = 16.67 µM) | Not specified | tandfonline.com |
Glycosidase (Alpha-Amylase and Alpha-Glucosidase) Inhibition
Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. researchgate.net Inhibiting these enzymes can delay glucose absorption and reduce postprandial hyperglycemia, a key strategy in managing type 2 diabetes. researchgate.netbohrium.com Several studies have reported the inhibitory effects of thiourea derivatives on both α-amylase and α-glucosidase. bohrium.comnih.govresearchgate.netnih.gov
The inhibitory potency of these compounds varies depending on their specific chemical structures. For instance, certain 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea analogues showed higher α-glucosidase inhibitory activity than the standard drug acarbose. nih.govnih.gov Kinetic analysis has revealed that some thiourea derivatives act as noncompetitive inhibitors of α-glucosidase. frontiersin.org
| Compound/Analogue | Enzyme | IC50 | Reference |
|---|---|---|---|
| Thiourea derivative (Compound 1) | α-amylase | 122 µg/mL | researchgate.net |
| Thiourea derivative (Compound 2) | α-amylase | 115 µg/mL | researchgate.net |
| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) | α-glucosidase | 9.77 mM | nih.govnih.gov |
| 1-(6-methyl-2-oxo 4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c) | α-glucosidase | 12.94 mM | nih.govnih.gov |
| Acarbose (Standard) | α-glucosidase | 11.96 mM | nih.gov |
Sirtuin-1 (SIRT1) Inhibition in Cellular Pathways
Sirtuin-1 (SIRT1) is a NAD+-dependent deacetylase that targets numerous histone and non-histone proteins, playing a crucial role in various cellular processes, including gene expression, metabolism, and stress resistance. pensoft.netnih.gov Overexpression of SIRT1 has been linked to the progression of several cancers, making it an attractive target for anticancer drug development. pensoft.netresearchgate.net Thiourea derivatives have emerged as a class of compounds with the potential to inhibit SIRT1 activity. pensoft.netnih.gov
In silico studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interaction between thiourea derivatives and the SIRT1 active site. pensoft.netresearchgate.netui.ac.id These studies predict that certain derivatives can form stable interactions with the enzyme, potentially blocking the entry of native substrates. pensoft.netresearchgate.net For example, computational analysis of [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate showed a low binding energy and a sub-micromolar inhibition constant (Ki), suggesting it could be a potent inhibitor. ui.ac.idresearchgate.net
| Compound/Analogue | Binding Energy (ΔG, kcal/mol) | Inhibition Constant (Ki, µM) | Reference |
|---|---|---|---|
| [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate (Compound b) | -9.29 | 0.156 | ui.ac.idresearchgate.net |
| 4-decyl-N-(methylcarbamothioyl)benzamide (Compound 91) | Not specified | Not specified | researchgate.net |
| N-(methylcarbamothioyl)-2-naphthamide (Compound 94) | Not specified | Not specified | researchgate.net |
Inhibition of Bacterial Topoisomerases (DNA Gyrase, Topoisomerase IV)
Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and recombination. mdpi.com They are validated targets for antibacterial agents. Thiourea derivatives have been investigated as potential inhibitors of these enzymes, offering a pathway to new antimicrobial drugs. nih.govbiointerfaceresearch.com
Some novel thiourea derivatives have shown excellent inhibitory activity against E. coli DNA gyrase and moderate potency against E. coli topoisomerase IV. nih.gov For example, one synthesized compound exhibited an IC50 value against E. coli DNA gyrase comparable to that of the known inhibitor novobiocin. nih.gov This dual-targeting capability is advantageous as it may reduce the likelihood of bacteria developing resistance. nih.gov Molecular docking studies have been used to explore the binding conformations of these inhibitors within the active sites of the topoisomerase enzymes, providing insights for further structural optimization. nih.gov
| Compound/Analogue | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Thiourea derivative (Compound 8) | E. coli DNA Gyrase B | 0.33 ± 1.25 | nih.gov |
| E. coli Topoisomerase IV | 19.72 ± 1.00 | ||
| Novobiocin (Standard) | E. coli DNA Gyrase B | 0.28 ± 1.45 | nih.gov |
| E. coli Topoisomerase IV | 10.65 ± 1.02 |
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibition
Thiourea derivatives have been identified as potent inhibitors of Mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key enzyme in the inflammatory response. nih.gov MK-2 is a downstream substrate of the p38 MAPK signaling pathway and plays a crucial role in regulating the biosynthesis of pro-inflammatory cytokines such as TNF-α. nih.gov Inhibition of MK-2 is therefore a promising therapeutic strategy for managing inflammatory diseases. nih.gov
Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas have demonstrated significant in vitro activity against the MK-2 enzyme, with IC50 values as low as 15 nM. nih.gov These compounds effectively suppress the expression of TNF-α in cellular models and have shown efficacy in in vivo models of acute inflammation. nih.gov The mechanism of inhibition involves the binding of the thiourea derivatives to the active site of the MK-2 enzyme, thereby blocking its catalytic function. nih.gov
Carbonic Anhydrase Isoenzyme Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.commdpi.com Different isoforms of CA are involved in various physiological processes, and their inhibition has therapeutic applications. While specific studies on this compound are unavailable, the broader class of compounds containing amino and thiourea moieties has been investigated for CA inhibition. For instance, amine and amino acid derivatives have been explored as both inhibitors and activators of various CA isoforms. nih.gov The inhibition mechanism typically involves the binding of the inhibitor to the zinc ion in the active site of the enzyme. mdpi.com Some studies have reported that novel dipeptide–dihydroquinolinone derivatives, which incorporate amino functionalities, show inhibitory activity against specific human CA isoforms like hCA IX and hCA XII, with no activity against hCA I and hCA II. researchgate.net
Lysine-Specific Demethylase Inhibition
Lysine-specific demethylase 1 (LSD1) is a key epigenetic enzyme involved in the regulation of gene expression. nih.gov Aberrant activity of LSD1 has been implicated in the development of cancer, making it an attractive target for therapeutic intervention. researchgate.net Research has shown that (bis)urea and (bis)thiourea derivatives can act as potent inhibitors of LSD1. researchgate.net These compounds have been shown to increase the methylation of histone 3 lysine 4 (H3K4), a specific target of LSD1, in cancer cell lines. researchgate.net The inhibition of LSD1 by these thiourea analogues leads to the re-expression of aberrantly silenced tumor suppressor genes. researchgate.net The mechanism of action involves the binding of the thiourea derivative to the catalytic site of the LSD1 enzyme. plos.org
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. scbt.com This process is crucial for the synthesis of nucleotides and amino acids, and therefore for cell proliferation. nih.govnih.gov Inhibition of DHFR is a well-established strategy for cancer and microbial chemotherapy. nih.govrjpbr.com While there is no specific data on this compound, various heterocyclic compounds containing the thiourea moiety have been investigated as DHFR inhibitors. mdpi.com The mechanism of action of DHFR inhibitors involves their binding to the active site of the enzyme, which prevents the binding of the natural substrate, dihydrofolate, and thereby blocks the synthesis of essential downstream metabolites. scbt.comnih.gov
Antimicrobial Research
Thiourea derivatives are a well-documented class of compounds with a broad spectrum of antimicrobial activities. mdpi.comdergipark.org.tr Their efficacy stems from various mechanisms, including the disruption of cellular structures and metabolic pathways. nih.gov
Antibacterial Activities and Mechanisms
A variety of thiourea derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. mdpi.commdpi.com For instance, certain thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold have shown high inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 4-32 μg/mL. nih.gov These compounds were also effective against methicillin-resistant S. aureus (MRSA) strains. nih.gov The mechanism of action for some thiourea derivatives, such as TD4, against MRSA involves the disruption of the integrity of the bacterial cell wall and the disturbance of NAD+/NADH homeostasis. nih.gov This selective activity against Gram-positive bacteria is attributed to the differences in cell wall structure, with the outer membrane of Gram-negative bacteria providing a protective barrier. nih.gov
Table 1: Antibacterial Activity of Selected Thiourea Analogues
| Compound/Analogue | Bacterial Strain | MIC (μg/mL) | Reference |
| Thiourea derivatives with 3-amino-1H-1,2,4-triazole | S. aureus | 4-32 | nih.gov |
| Thiourea derivatives with 3-amino-1H-1,2,4-triazole | S. epidermidis | 4-32 | nih.gov |
| Thiourea derivatives with 3-amino-1H-1,2,4-triazole | MRSA | 4-64 | nih.gov |
| TD4 | S. aureus (including MRSA) | 2-16 | nih.gov |
| TD4 | S. epidermidis | 2-16 | nih.gov |
| TD4 | Enterococcus faecalis | 2-16 | nih.gov |
This table is interactive and can be sorted by column.
Antifungal Efficacy
Thiourea derivatives have also been recognized for their potent antifungal properties against various fungal species. nih.govmdpi.comnih.gov Studies have shown that tri- and tetra-thioureido amino derivatives are effective against different Candida species, including Candida albicans, C. glabrata, C. krusei, and C. parapsilosis. nih.gov The antifungal activity of these compounds is influenced by their molecular structure, such as the level of alkylation. nih.gov For example, the tri-(2-thioureido-ethyl)-amine was found to be highly active against C. albicans and C. glabrata with a concentration of 0.49 μg/mL. nih.gov Other research has highlighted the efficacy of thiourea derivatives of 2-thiophenecarboxylic acid against nosocomial strains of Candida auris, with some derivatives showing a notable inhibitory effect on biofilm growth and microbial adherence. mdpi.comnih.gov
Table 2: Antifungal Activity of Selected Thiourea Analogues
| Compound/Analogue | Fungal Species | Activity/Concentration | Reference |
| tri-(2-thioureido-ethyl)-amine | C. albicans | 0.49 μg/mL | nih.gov |
| tri-(2-thioureido-ethyl)-amine | C. glabrata | 0.49 μg/mL | nih.gov |
| N,N',N'',N'''-hexamethyl-derivative | C. albicans | 250 μg/mL | nih.gov |
| N,N',N'',N'''-hexamethyl-derivative | C. glabrata | 250 μg/mL | nih.gov |
| ortho-methylated derivative of 2-thiophenecarboxylic acid | C. auris | High activity | mdpi.comnih.gov |
This table is interactive and can be sorted by column.
Antiviral Properties and Targets (e.g., SARS-CoV-2, HIV-1)
Thiourea derivatives have demonstrated a broad spectrum of antiviral activities, targeting various viruses through distinct mechanisms. Research has identified certain thiourea scaffolds as inhibitors of SARS-CoV-2 entry into host cells by blocking the interaction between the virus's spike protein (Receptor Binding Domain - RBD) and the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the host cell. nih.gov For instance, the thiourea derivative BB IV-46, which is 1-(4-iodophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea, has been identified as a potential inhibitor of this interaction. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models have been employed to design phenethyl-thiazole-thiourea compounds with potential inhibitory effects against SARS-CoV-2. nih.gov
In the context of Human Immunodeficiency Virus 1 (HIV-1), certain thiourea derivatives have shown promising activity. One study reported a thiourea derivative with a 1,3-benzothiazol-2-yl moiety that exhibited notable activity against wild-type HIV-1 and its clinically relevant mutant variants. rsc.orgmdpi.com A colorimetric enzyme immunoassay revealed that its mode of action is as a non-nucleoside inhibitor of the reverse transcriptase enzyme, a critical component of the HIV-1 replication cycle. rsc.orgmdpi.com Structure-activity relationship studies of other series of thiourea derivatives have indicated that substitutions on the phenyl and pyridinyl rings are crucial for their anti-HIV activity. nih.gov
Beyond SARS-CoV-2 and HIV-1, thiourea derivatives have been investigated for their efficacy against other viruses. Adamantylthiourea derivatives have shown antiviral activity against the influenza A2/Asian/J305 virus. tandfonline.com Additionally, certain novel thiourea derivatives have demonstrated potent antiviral activity against the Hepatitis B Virus (HBV), comparable to existing drugs like Entecavir. researchgate.net In the realm of plant viruses, a chiral phosphonate-containing thiourea derivative, O,O'-diisopropyl (3-(L-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)thioureido)(phenyl)methyl phosphonate, was found to have significant curative activity against the Tobacco Mosaic Virus (TMV). jst.go.jpnih.gov Its mechanism involves inhibiting the polymerization of the TMV capsid protein. jst.go.jpnih.gov
Table 1: Antiviral Activity of Selected Thiourea Derivatives
| Compound/Derivative Class | Target Virus | Mechanism of Action/Target | Observed Effect |
|---|---|---|---|
| 1-(4-iodophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea (BB IV-46) | SARS-CoV-2 | Inhibition of Spike Protein (RBD)-ACE2 Interaction | Prevents viral entry into host cells. nih.gov |
| Thiourea derivative with 1,3-benzothiazol-2-yl moiety | HIV-1 (wild-type and mutants) | Non-nucleoside Reverse Transcriptase Inhibitor | Inhibits viral replication. rsc.orgmdpi.com |
| Adamantylthiourea derivatives | Influenza A2/Asian/J305 | Not specified | In vivo and in vitro antiviral activity. tandfonline.com |
| Novel thiourea derivatives (DSA-00, DSA-02, DSA-09) | Hepatitis B Virus (HBV) | Suppression of HBV replication | Activity comparable to Entecavir. researchgate.net |
| O,O'-diisopropyl (3-(L-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)thioureido)(phenyl)methyl phosphonate | Tobacco Mosaic Virus (TMV) | Inhibition of Capsid Protein (CP) polymerization | Curative activity of 53.3% at 500 µg/mL. jst.go.jpnih.gov |
Antitubercular Potential
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents, and thiourea derivatives have emerged as a promising class of compounds. Several studies have reported the synthesis and evaluation of thiourea derivatives against various strains of M. tuberculosis, including drug-resistant ones. nih.govnih.govmdpi.com
One study detailed the synthesis of novel arylthiourea derivatives that exhibited excellent activity against M. tuberculosis, with a lowest minimum inhibitory concentration (MIC) of 0.09 µg/ml. mdpi.com Another series of thiourea derivatives containing an aminoguanidine moiety also showed high antimycobacterial action, with one compound, BI-17, displaying a MIC value of 0.78 µM and low cytotoxicity. Furthermore, certain synthesized thiourea derivatives have demonstrated promising antitubercular activity with MIC values as low as 0.78 and 1.56 μg/mL.
The mechanism of action for some of these derivatives is believed to involve the inhibition of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthase II (FAS-II) system, which is crucial for mycolic acid biosynthesis. Molecular docking studies have been performed to understand the interaction between thiourea derivatives and InhA, providing insights for the rational design of more potent inhibitors. For example, thiocarbonyl-type agents are thought to covalently modify a dehydratase subunit of the bacterial FAS-II, thereby inhibiting mycolic acid synthesis.
Table 2: Antitubercular Activity of Selected Thiourea Derivatives
| Compound/Derivative Class | Target Organism | MIC Value | Potential Target |
|---|---|---|---|
| Arylthiourea derivatives | M. tuberculosis (including drug-resistant strains) | As low as 0.09 µg/ml mdpi.com | Not specified |
| Thiourea derivative BI-17 (with aminoguanidine moiety) | M. tuberculosis H37Rv | 0.78 µM | Not specified |
| Thiourea-based derivatives | M. tuberculosis | 0.78 and 1.56 μg/mL | Enoyl-acyl carrier protein reductase (InhA) |
| N-(cyclohexyl(methyl)carbomothioyl) benzamide (TU1) | M. tuberculosis (Mtb) | 28.2 µM (MIC90) | Not specified |
| N-(cyclohexyl(methyl)carbamothioyl)-2-methylbenzamide (TU2) | M. tuberculosis (Mtb) | 11.2 µM (MIC90) | Not specified |
Antiparasitic and Antimalarial Activities
Thiourea derivatives have demonstrated significant potential as antiparasitic and antimalarial agents. Their activity has been evaluated against various protozoan parasites, including Leishmania and Plasmodium species.
In the realm of antileishmanial research, numerous N,N'-disubstituted thiourea derivatives have been synthesized and tested against different Leishmania species. Several compounds were found to be active against Leishmania amazonensis promastigotes, with IC50 values ranging from 21.48 to 189.10 µM and low cytotoxicity towards mammalian cells. Further studies identified derivatives with significant activity against both promastigote and amastigote forms of L. amazonensis. nih.gov For instance, one compound exhibited an IC50 of 4.9 ± 1.2 µM, and the introduction of a piperazine ring in a second generation of compounds led to a derivative with an IC50 of 1.8 ± 0.5 µM. nih.gov Thiourea derivatives of (±)-aminoglutethimide have also been synthesized, with some showing potent activity against Leishmania major and Leishmania tropica. jst.go.jpnih.gov Docking studies suggest that these compounds may target the folate and glycolytic pathways of the parasite. jst.go.jpnih.gov
Regarding antimalarial activity, a series of alkylated (bis)urea and (bis)thiourea polyamine analogues have shown potent in vitro activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, the most virulent human malaria parasite. Many of these analogues displayed IC50 values in the 100–650 nM range. The antimalarial effect of these compounds appears to be cytotoxic and involves blocking nuclear division and asexual development of the parasite. Mixed-ligand platinum(II) complexes incorporating acyl-thiourea ligands have also been developed, exhibiting potent activity against the asexual blood stage and sexual (gametocyte) stage of P. falciparum.
Table 3: Antiparasitic and Antimalarial Activity of Selected Thiourea Derivatives
| Compound/Derivative Class | Target Parasite | Activity (IC50) | Notes |
|---|---|---|---|
| N,N'-disubstituted thioureas | Leishmania amazonensis (promastigotes) | 21.48–189.10 µM | Low cytotoxicity on mice peritoneal macrophages. |
| Piperazine thiourea derivative (5i) | Leishmania amazonensis | 1.8 ± 0.5 µM nih.gov | High potency and selectivity. nih.gov |
| Thiourea derivative of (±)-aminoglutethimide (7p) | Leishmania major | 12.7 µM jst.go.jpnih.gov | Non-toxic to normal cells. jst.go.jpnih.gov |
| Alkylated (bis)thiourea polyamine analogues | Plasmodium falciparum (chloroquine-sensitive and -resistant) | 100–650 nM | Blocks nuclear division and asexual development. |
| Acyl-thiourea platinum(II) complexes | Plasmodium falciparum (asexual and sexual stages) | Nanomolar range | Active against multidrug-resistant strains. |
Anticancer Research and Mechanistic Investigations
Thiourea derivatives have garnered significant attention in anticancer research due to their ability to modulate various cancer cell pathways and interact with specific oncogenic targets.
Modulatory Effects on Cancer Cell Pathways (e.g., Apoptosis Induction, Microtubule Polymerization)
A primary mechanism through which thiourea derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that certain 1,3-disubstituted thiourea derivatives can induce late apoptosis in colon cancer cell lines (SW480 and SW620) and leukemia cells (K-562). For example, one dichlorophenyl derivative induced late apoptosis in 95-99% of colon cancer cells. Similarly, a newly synthesized diarylthiourea compound was found to significantly increase early and late apoptotic cells in MCF-7 breast cancer cells, which was associated with an arrest of the cell cycle in the S phase and upregulation of caspase-3.
Another important anticancer mechanism of thiourea derivatives is the disruption of microtubule dynamics. Microtubules are crucial for cell division, and their inhibition can lead to mitotic arrest and subsequent cell death. A novel synthetic 1,3-phenyl bis-thiourea compound, named "41J," was found to be cytotoxic to multiple cancer cell lines at nanomolar concentrations. This compound directly inhibits the polymerization of purified tubulin in vitro, leading to mitotic arrest in prometaphase and ultimately apoptosis. This interference with microtubule function makes such compounds promising candidates for cancer chemotherapy.
Interaction with Specific Oncogenic Targets (e.g., HER2 Protein)
In addition to modulating cellular pathways, thiourea derivatives have been designed to interact with specific oncogenic targets. The Human Epidermal Growth Factor Receptor 2 (HER2) is a protein that is overexpressed in some types of breast cancer and is a key target for cancer therapy. Research has focused on synthesizing thiourea derivatives that can selectively inhibit HER2. By combining pharmacophore elements from clinically used drugs with a thiourea scaffold, researchers have aimed to enhance HER2 inhibition while minimizing activity against other receptors like EGFR to reduce side effects.
Furthermore, thiourea-derived compounds are being investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Inhibition of VEGFR2 is a validated approach in cancer therapy, and compounds like N-benzoyl-N'-naphthyl thiourea have been predicted to be potential VEGFR2 inhibitors.
Table 4: Anticancer Mechanisms of Thiourea Derivatives
| Mechanism | Specific Action | Example Compound/Derivative Class | Targeted Cancer Cell Line(s) |
|---|---|---|---|
| Apoptosis Induction | Induces late apoptosis; cell cycle arrest in S phase; caspase-3 activation. | 1,3-disubstituted thioureas; Diarylthiourea. | Colon cancer (SW480, SW620); Leukemia (K-562); Breast cancer (MCF-7). |
| Microtubule Polymerization Inhibition | Directly inhibits tubulin polymerization, causing mitotic arrest in prometaphase. | 1,3-phenyl bis-thiourea ("41J"). | Multiple cancer cell lines, including glioblastoma multiforme. |
| Targeted Inhibition | Selective inhibition of oncogenic proteins. | Dioxin-containing pyrazoline derivatives with thiourea scaffolds. | Targets HER2 protein. |
| Anti-angiogenesis | Inhibition of VEGFR2. | N-benzoyl-N'-naphthyl thiourea. | Inhibition of new blood vessel formation in tumors. |
Antioxidant Activity and Scavenging Mechanisms
Thiourea and its derivatives have been recognized for their antioxidant properties, primarily their ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. The antioxidant capacity of these compounds has been evaluated using several experimental methods, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Studies have shown that the antioxidant activity of thiourea derivatives can be influenced by their molecular structure. For example, 1,3-diphenyl-2-thiourea (DPTU) was found to be a better free radical scavenger than 1-benzyl-3-phenyl-2-thiourea (BPTU), as indicated by their respective IC50 values in DPPH and ABTS assays. The inclusion of electron-donating groups, such as methoxy or hydroxyl groups, on the aromatic rings of thiourea derivatives can enhance their antioxidant activity by increasing electron density and promoting stronger interactions with free radicals.
The mechanisms by which thiourea derivatives exert their antioxidant effects are believed to primarily involve hydrogen atom transfer (HAT). In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. Computational studies have supported HAT as the preferred mechanism over single electron transfer (SET) for the reaction between thiourea derivatives and free radicals like the hydroperoxyl radical (HOO•). The antioxidant activity of N-phenylthiourea has been experimentally measured, showing an IC50 value of 4.82 x 10⁻⁴ M in a DPPH radical scavenging assay. Theoretical calculations based on HAT, single electron transfer followed by proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) mechanisms have been used to further evaluate the antioxidant capacity of these compounds.
Table 5: Antioxidant Activity of Selected Thiourea Derivatives
| Compound | Assay | IC50 Value | Proposed Mechanism |
|---|---|---|---|
| N-phenylthiourea | DPPH | 4.82 x 10⁻⁴ M | HAT, SETPT, SPLET |
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 mM | Hydrogen Atom Transfer (HAT) |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 mM | Hydrogen Atom Transfer (HAT) |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 mM | Hydrogen Atom Transfer (HAT) |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 mM | Hydrogen Atom Transfer (HAT) |
Structure-Activity Relationship (SAR) Studies for Biological Potency
The biological efficacy of thiourea derivatives is intricately linked to their molecular architecture. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for deciphering how the specific arrangement of atoms and functional groups in a molecule influences its interaction with biological targets, thereby determining its therapeutic potential. For thiourea compounds, SAR studies have revealed that modifications to the N-substituents, the core thiourea scaffold, and the introduction of various functional groups can dramatically alter their biological activities, which include anticancer, antibacterial, antiviral, and antifungal properties. mdpi.combiointerfaceresearch.commdpi.commdpi.com Understanding these relationships allows for the rational design of new, more potent, and selective therapeutic agents.
Correlating Structural Modifications with Enhanced Activity
Systematic structural modifications of thiourea analogues have provided significant insights into the features that enhance biological potency. The general structure of thiourea, (R₁R₂N)(R₃R₄N)C=S, offers multiple sites for modification, and changes at these positions have been correlated with varying degrees of biological activity. mdpi.com
Research has consistently shown that the nature of the substituents on the nitrogen atoms is a key determinant of activity. For instance, in the context of anticancer activity, the introduction of aromatic rings and specific substituents on these rings plays a pivotal role. biointerfaceresearch.com Studies on N-aryl and N,N'-diaryl substituted thioureas have demonstrated considerable potential, with their effectiveness attributed to interactions with key proteins and DNA. biointerfaceresearch.com The addition of electron-withdrawing groups, such as trifluoromethyl or nitro groups, to the aryl substituents often enhances biological activity. biointerfaceresearch.com This is thought to increase the acidity of the N-H protons, facilitating stronger hydrogen bond interactions with biological targets like enzymes or receptors. biointerfaceresearch.comwikipedia.org
For example, a study on 3-(trifluoromethyl)phenylthiourea derivatives found that 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was the most promising, showing strong cytotoxic effects against various cancer cell lines. biointerfaceresearch.com Similarly, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was significantly more effective in reducing the proliferation of A549 lung cancer cells compared to its urea counterpart, a difference attributed to its strong binding affinity for the hydrophobic pocket of the K-Ras protein. biointerfaceresearch.com
In antibacterial applications, halogen substitutions have been shown to be particularly effective. Monosubstituted thiourea derivatives containing a chlorine atom, especially in the para position, were found to be the most active against certain bacterial strains. mdpi.com The presence of bulky or heterocyclic ring systems, such as benzothiazole or benzodioxole, can also confer potent biological activity. biointerfaceresearch.comnih.gov The benzodioxole ring, for instance, is a component of compounds known to have anticancer effects. biointerfaceresearch.com
The table below summarizes key findings from SAR studies on various thiourea derivatives.
| Compound Series | Structural Modification | Observed Effect on Biological Activity | Target/Application |
| N-Aryl Thioureas | Introduction of electron-withdrawing groups (e.g., -CF₃, -NO₂) | Enhanced cytotoxicity | Anticancer (K-Ras, BRAF inhibition) biointerfaceresearch.com |
| Phenylthioureas | Substitution with 3,4-dichloro and 3-trifluoromethyl groups | Strongest cytotoxic effect in the series | Anticancer (Colon and leukemia cells) biointerfaceresearch.com |
| Monosubstituted Thioureas | p-chloro substitution | Most potent antibacterial activity | Antibacterial mdpi.com |
| Disubstituted Thioureas | 2,4-difluoro substitution | Good antibacterial efficacy | Antibacterial mdpi.com |
| Bis-thioureas | Meta-substitution (vs. para-isomers) with electron-withdrawing groups | Higher potency against cancer cell lines | Anticancer (Leukemia, Liver cancer) biointerfaceresearch.com |
| Pyridin-2-yl Thioureas | Replacement of urea with thiourea moiety | Increased antitumor activity | Anticancer (Breast cancer) biointerfaceresearch.com |
Impact of Functional Groups and Alkyl Chain Lengths
The specific functional groups within the thiourea molecule and the length of attached alkyl chains are critical factors that modulate biological potency by influencing properties such as lipophilicity, solubility, metabolic stability, and binding specificity. biointerfaceresearch.comresearchgate.net
The thiourea moiety itself, characterized by the C=S (thione) group and two amino groups, is fundamental to its biological activity. The N-H protons of the thiourea are effective hydrogen bond donors, enabling these compounds to interact with key amino acid residues in the active sites of enzymes and receptors. biointerfaceresearch.comwikipedia.org For example, docking studies have shown that the thiourea N-H group can form crucial hydrogen bonds with residues like Asp1046 and Glu885 in the active site of VEGFR2, a key target in cancer therapy. biointerfaceresearch.com The sulfur atom also plays a role, and the thione form is generally more prevalent and biologically active in aqueous solutions. mdpi.com The replacement of the sulfur atom with oxygen to form a urea derivative often leads to a significant decrease in activity, highlighting the importance of the thiocarbonyl group. biointerfaceresearch.com
The length and nature of alkyl chains attached to the thiourea scaffold significantly impact the molecule's lipophilicity, which governs its ability to cross cell membranes. researchgate.net However, the relationship between alkyl chain length and biological activity is not always linear and can be subject to a "cutoff point." researchgate.net In a study of 1,4-bis(decoxyphenyl)carbamothioyl-terephthalamide derivatives tested for antibacterial activity against E. coli, compounds with alkyl chains of n=10 and n=12 showed excellent activity. researchgate.net However, when the chain length was increased to n=14, the compound exhibited no antibacterial properties, demonstrating a clear cutoff effect. researchgate.net This suggests that while a certain degree of lipophilicity is required to disrupt the bacterial cell wall, excessive length can be detrimental to activity, possibly due to poor solubility or steric hindrance. researchgate.net
The table below details the influence of specific functional groups and alkyl chain characteristics on the biological activity of thiourea derivatives.
| Molecular Feature | Example/Modification | Impact on Biological Activity | Mechanism/Reason |
| Thiocarbonyl (C=S) Group | Comparison with urea (C=O) analogues | Thiourea derivatives are generally more potent than their urea counterparts. biointerfaceresearch.com | The thione group is crucial for binding interactions; its replacement often reduces activity. biointerfaceresearch.com |
| N-H Protons | Presence of N-H groups | Essential for hydrogen bonding with biological targets (e.g., enzymes, proteins). biointerfaceresearch.com | Acts as a hydrogen bond donor to key amino acid residues in active sites. biointerfaceresearch.com |
| Alkyl Chain Length | Increase from C12 to C14 in bis(thiourea) derivatives | Loss of antibacterial activity against E. coli. researchgate.net | "Cutoff effect"; excessive lipophilicity can hinder transport or interaction. researchgate.net |
| Aromatic Rings | Phenyl, pyridinyl, benzothiazolyl groups | Often enhances potency through π-π stacking and hydrophobic interactions. biointerfaceresearch.com | Facilitates binding to protein targets and can influence membrane permeability. biointerfaceresearch.com |
| Halogen Groups | Chloro, fluoro substitutions on aryl rings | Often increases antibacterial and anticancer activity. mdpi.com | Alters electronic properties and can enhance binding affinity. mdpi.com |
Coordination Chemistry and Material Science Applications of 3 Amino 1 6 Methylheptan 2 Yl Thiourea Analogues
Metal Ion Complexation and Ligating Properties
Thiourea (B124793) derivatives are highly effective in forming metal complexes due to the presence of nitrogen and sulfur atoms, which act as ligating centers. mdpi.com These ligands can coordinate with a wide range of metal centers to produce stable metal complexes. mdpi.com The presence of sulfur and nitrogen atoms with their lone pairs of electrons allows for a multitude of bonding possibilities, making their coordination chemistry with metal ions a significant area of study. rsc.org
The synthesis of thiourea coordination complexes typically involves the reaction of a thiourea derivative with a metal salt in a suitable solvent. For instance, novel 1-morpholinyl 3-phenyl thiourea ligands and their corresponding metal complexes have been synthesized with the aim of developing new antimicrobial agents. mdpi.com In a general approach, N,N-dialkyl-N'-benzoylthiourea derivatives have been used to form water-insoluble, neutral complexes with a variety of transition metals. ksu.edu.tr
The characterization of these complexes is crucial to understanding their structure and properties. A range of analytical techniques are employed for this purpose, including:
Elemental Analysis: To determine the empirical formula of the complex. rsc.orgmdpi.com
Spectroscopic Methods:
FT-IR Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups like C=S and N-H. mdpi.com
NMR Spectroscopy (¹H, ¹³C, ⁵⁹Co): To elucidate the structure of the complexes in solution and to study their isomeric forms. rsc.orgmdpi.com
UV-Vis Spectroscopy: To study the electronic transitions within the complex and to provide information about its geometry. ksu.edu.tr
Single Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms and the coordination geometry of the metal center. nih.gov
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. mdpi.com
Magnetic Susceptibility: To determine the magnetic properties of the complexes, which can provide insights into the oxidation state and electron configuration of the metal ion. ksu.edu.tr
For example, the synthesis of cobalt complexes with substituted thiourea ligands involves the reaction between the ligand and CoCl₂·6H₂O in ethanol (B145695) at room temperature, yielding octahedral diamagnetic complexes. rsc.org Similarly, Pd(II) complexes of 1-(benzoyl)-3,3-(di-alkyl)thiourea have been synthesized and characterized. researchgate.net
Table 1: Examples of Synthesized Thiourea-Metal Complexes and Characterization Techniques
| Metal Ion | Thiourea Ligand Analogue | Characterization Techniques Employed | Reference |
| Pd(II) | Monosubstituted and disubstituted thioureas | Elemental analysis, Spectroscopic methods | rsc.org |
| Co(II) | Substituted thiourea ligands | ¹H, ¹³C and ⁵⁹Co NMR, Single-crystal X-ray diffraction | rsc.org |
| Ni(II), Cu(II) | N,N-dialkyl-N'-3-chlorobenzoylthiourea | Spectroscopic and elemental analysis techniques | rsc.org |
| Cu(II), Pd(II), Pt(II), Hg(II) | N-Phenylmorpholine-4-carbothioamide | Infrared, ¹H, ¹³C NMR, Molar conductivity, Elemental analysis | mdpi.com |
| Ag(I), Au(I) | Thiourea ligands with a phosphine (B1218219) group | NMR techniques | nih.gov |
Thiourea derivatives exhibit remarkable versatility as ligands due to their ability to adopt various coordination modes. rsc.org The presence of sulfur, nitrogen, and in some cases, oxygen atoms allows for multiple binding possibilities with metal ions. rsc.orgresearchgate.net
Common coordination modes include:
Monodentate Coordination: The ligand binds to the metal center through a single donor atom, typically the sulfur atom. mdpi.comutsa.edu This is observed in complexes such as [MCl₂(κ¹S-HPMCT)₂] where M = Cu, Pd, Pt, and Hg. mdpi.com
Bidentate Chelation: The ligand binds to the metal center through two donor atoms, forming a chelate ring. This can occur through:
N,S Coordination: Involving a nitrogen atom and the sulfur atom. mdpi.com This is seen in complexes of the type [M(κ²S,N-PMCT)₂] where M = Ni, Cu, Pd, Pt, Zn, Cd, and Hg. mdpi.com
O,S Coordination: Involving an oxygen atom (from a carbonyl group in acylthioureas, for example) and the sulfur atom. rsc.orgresearchgate.net
Bridging Coordination: The thiourea ligand can bridge two metal centers. mdpi.com
These diverse coordination modes give rise to a variety of geometrical architectures around the metal center. Common geometries observed in thiourea-metal complexes include:
Tetrahedral: For example, in some copper complexes. mdpi.com
Square Planar: Often observed for Pd(II) and Pt(II) complexes.
Octahedral: A common geometry for many transition metal complexes, including those of Co(II). mdpi.comrsc.org
Linear: Observed in some Au(I) complexes where the gold center coordinates to a single phosphorus atom of a phosphine-containing thiourea ligand. nih.gov
Trigonal: A flat trigonal coordination has been proposed for some silver complexes with coordination to both phosphorus and sulfur atoms of the thiourea ligand. nih.gov
The specific coordination mode and resulting geometry are influenced by several factors, including the nature of the metal ion, the substituents on the thiourea ligand, the reaction conditions, and the presence of other ligands. rsc.orgresearchgate.net For instance, monosubstituted thioureas have been found to form N-S coordinated neutral complexes with Pd(II), whereas disubstituted ones form O-S bidentate cationic complexes under similar conditions. rsc.org
Catalytic Applications of Thiourea-Metal Complexes in Organic Reactions
While thiourea derivatives themselves are well-established as organocatalysts, particularly in asymmetric synthesis, their metal complexes also exhibit significant catalytic activity. mdpi.comrsc.orgrsc.org The coordination of a thiourea ligand to a metal center can modulate its electronic properties and steric environment, leading to enhanced catalytic performance.
Thiourea-based organocatalysts are known to activate both nucleophiles and electrophiles through a dual hydrogen-bonding mechanism. chimia.ch The thiourea moiety can act as a Brønsted acid, activating the electrophile, while a basic group on the catalyst (such as an amino group) can act as a Brønsted base, activating the nucleophile. chimia.ch
Although specific examples directly involving 3-Amino-1-(6-methylheptan-2-yl)thiourea-metal complexes in catalysis are not detailed in the provided search results, the general principles of thiourea catalysis suggest their potential in a range of organic transformations. The presence of an amino group in the target compound's analogues makes them particularly interesting candidates for bifunctional catalysis.
Innovative Material Development
The unique structural features of thiourea derivatives, including their ability to form strong hydrogen bonds and coordinate with metal ions, make them attractive building blocks for the development of innovative materials with advanced functions. mdpi.comrsc.org
The design and synthesis of thiourea-based materials leverage their versatile chemical properties. By modifying the substituents on the thiourea backbone, materials with tailored properties can be created. For example, thiourea derivatives have been investigated as:
Chemosensors: The interaction of the thiourea moiety with specific analytes can lead to a detectable signal, such as a change in color or fluorescence.
Organogelators: The ability of thiourea derivatives to self-assemble through hydrogen bonding can lead to the formation of gels.
Corrosion Inhibitors: Thiourea derivatives can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.
The synthesis of these materials often involves standard organic reactions to introduce desired functional groups onto the thiourea scaffold. The resulting materials are then characterized to evaluate their performance in the intended application.
Phase change materials (PCMs) are substances that absorb and release large amounts of latent heat during a phase transition at a nearly constant temperature. rsc.orgmdpi.com This property makes them highly suitable for thermal energy storage applications. rsc.orgmdpi.com Organic PCMs, such as long-chain alkanes and fatty acids, are often used, but they can suffer from issues like leakage in the liquid state and low thermal conductivity. formulation.org.ukrepec.org
A series of thiourea derivatives have been prepared and characterized as solid-liquid PCMs. researchgate.net These derivatives, such as 1,3-didodecanoyl thiourea, 1,3-ditetradecanoyl thiourea, and 1,3-dihexadecanoyl thiourea, were synthesized by the condensation of thiourea with the corresponding carboxyl chlorides. researchgate.net These symmetrically substituted thioureas with long alkyl chains exhibit good crystallization behavior. researchgate.net
The thermal properties of these thiourea-based PCMs were evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric (TG) analysis. researchgate.net The DSC measurements provide information on the phase transition temperatures and latent heats of melting and freezing. researchgate.net The TG analysis is used to determine the thermal stability of the materials. researchgate.net
Table 2: Thermal Properties of Thiourea Derivative Phase Change Materials
| Thiourea Derivative | Melting Temperature (°C) | Latent Heat of Melting (J/g) | Freezing Temperature (°C) | Latent Heat of Freezing (J/g) | Degradation Onset Temperature (°C) |
| 1,3-didodecanoyl thiourea | 99.8 | 114.6 | 93.4 | -110.0 | >200 |
| 1,3-ditetradecanoyl thiourea | 105.7 | 119.5 | 101.5 | -122.4 | >200 |
| 1,3-dihexadecanoyl thiourea | 110.2 | 148.8 | 106.8 | -142.7 | >200 |
| Data sourced from Alkan et al. (2011) researchgate.net |
The results indicate that these thiourea derivatives have phase change temperatures above ambient temperature and possess high latent heat storage capacities. researchgate.net Furthermore, they exhibit good thermal stability, degrading at temperatures significantly higher than their operating temperatures. researchgate.net These properties make them promising candidates for thermal energy storage applications. researchgate.net
Metabolic Investigations of Thiourea Derivatives in Preclinical Models
In Vitro Metabolic Pathways
In vitro studies using liver microsomes and recombinant enzymes are instrumental in elucidating the initial steps of metabolism. For thiourea (B124793) derivatives, these studies highlight the central role of S-oxygenation.
The S-oxygenation of thiourea derivatives is primarily mediated by FMOs, a superfamily of enzymes that specialize in the oxygenation of soft nucleophiles, such as the sulfur atom in thioureas. nih.govresearchgate.netnih.gov Unlike the cytochrome P450 (CYP) system, FMOs are generally not inducible or readily inhibited, which can lead to more predictable metabolic profiles. nih.gov
The initial step in the metabolism of thioureas is the FMO-catalyzed oxidation of the thiocarbonyl sulfur to form a highly reactive sulfenic acid intermediate. nih.govnih.gov This reaction is a critical bioactivation step, as the resulting metabolite is electrophilic and can interact with cellular nucleophiles. nih.gov Several FMO isoforms can participate in this reaction, with FMO1 and FMO2 being particularly important. Human FMO1 is expressed in the kidney and intestine, while FMO2 is the predominant form in the lungs of most mammals. nih.govnih.gov
Following the initial S-oxygenation, the resulting sulfenic acid can undergo several transformations. It can be further oxidized by FMO to a more unstable and reactive sulfinic acid. nih.govucl.ac.uk Both sulfenic and sulfinic acids are electrophilic and can react with biological macromolecules. For instance, the sulfinic acid of thiourea has been shown to form DNA adducts and initiate DNA repair mechanisms in cultured rat hepatocytes. ucl.ac.uk
Alternatively, the sulfenic acid can react with glutathione (B108866) (GSH), a key cellular antioxidant, to form a glutathione adduct. nih.govucl.ac.uk This conjugation reaction can lead to the depletion of cellular GSH and initiate a redox cycle, consuming NADPH and resulting in oxidative stress. nih.gov The formation of these reactive sulfur-containing metabolites is a key event in the bioactivation of thiourea derivatives.
The metabolic cascade of a generic thiourea derivative can be summarized as follows: Thiourea Derivative --(FMO)--> Sulfenic Acid --(FMO)--> Sulfinic Acid
Metabolite Identification and Profiling in Non-Human Biological Systems
Due to the absence of specific studies on 3-Amino-1-(6-methylheptan-2-yl)thiourea, the identification and profiling of its metabolites in non-human biological systems have not been documented in the scientific literature. However, based on the known metabolism of other thiourea compounds, it is anticipated that the primary metabolites would be the S-oxygenated species (sulfenic and sulfinic acids) and their conjugates.
In studies of other thiourea derivatives, such as thiacetazone, metabolites including the sulfenic acid, sulfinic acid, and a carbodiimide (B86325) were identified in the kidneys of mice. ucl.ac.uk The analytical techniques typically employed for such metabolite profiling include liquid chromatography-mass spectrometry (LC-MS/MS), which allows for the separation and identification of metabolites in biological matrices like plasma, urine, and tissue homogenates. nih.govresearchgate.netnih.gov
Comparative Metabolic Studies across Different Laboratory Species (e.g., Rat, Rabbit, Dog)
Significant species differences in the expression and activity of FMO enzymes can lead to variations in the metabolic profiles of thiourea derivatives across different laboratory animals. For example, FMO1 is a major isoform in the liver of neonatal humans and in the adult kidney and intestine, while FMO3 is the predominant form in adult human liver. nih.govresearchgate.net Mice are noted to have considerable FMO1 expression in the lung, which is not typical for other mammals. nih.gov
These species-specific patterns of FMO expression are crucial for interpreting toxicological data and extrapolating findings to humans. For instance, a study on N1-substituted-6-arylthiouracils found that the compound was rapidly metabolized in rat and dog liver microsomes, primarily by FMO1, but was stable in human liver microsomes where FMO1 is not expressed. researchgate.net Such differences underscore the importance of selecting appropriate animal models in preclinical studies of thiourea derivatives.
The table below summarizes the general species differences in FMO expression relevant to thiourea metabolism.
| Enzyme | Human | Rat | Rabbit | Dog |
| FMO1 | Predominantly in fetal liver, adult kidney and intestine | High levels in liver and kidney | High levels in liver and lung | High levels in liver and kidney |
| FMO2 | Expressed at high levels in the lung of most mammals, but a common polymorphism in Caucasians and Asians leads to a non-functional protein. | Expressed in the lung | Expressed in the lung | Expressed in the lung |
| FMO3 | The major form in adult liver | Lower levels in the liver compared to other species | High levels in the liver | High levels in the liver |
This table is a generalized representation based on available literature and highlights the potential for significant interspecies variability in the metabolism of thiourea compounds.
Future Perspectives and Research Directions for 3 Amino 1 6 Methylheptan 2 Yl Thiourea Research
Advanced Rational Design and Synthesis of Next-Generation Analogues
The future of research on 3-Amino-1-(6-methylheptan-2-yl)thiourea will heavily rely on the principles of rational drug design to create next-generation analogues with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. biointerfaceresearch.com By systematically modifying the structure of the parent compound, researchers can explore structure-activity relationships (SAR) to identify key molecular features responsible for its biological activity.
Key strategies in this area will include:
Bioisosteric Replacement: This approach involves substituting certain functional groups within the molecule with other groups that have similar physical or chemical properties. For instance, the thiourea (B124793) moiety itself could be replaced with bioisosteres like cyanoguanidine or squaramide to potentially overcome limitations such as poor solubility or metabolic instability. bohrium.comnih.gov
Scaffold Hopping and Diversification: Introducing diverse aromatic, heterocyclic, or aliphatic side chains to the thiourea core can lead to the discovery of analogues with novel biological activities. mdpi.com For this compound, modifications to the 6-methylheptan-2-yl group could significantly influence its lipophilicity and, consequently, its ability to penetrate cell membranes. biointerfaceresearch.com
Innovative Synthetic Methodologies: The development of more efficient and sustainable synthetic methods will be crucial for generating libraries of diverse analogues for high-throughput screening. organic-chemistry.org Modern techniques such as microwave-assisted synthesis, ultrasound-assisted reactions, and flow chemistry can accelerate the synthesis process, reduce waste, and improve yields. bohrium.comnih.gov The use of phase-transfer catalysts has also shown promise in improving the efficiency of acyl thiourea synthesis. nih.gov
A hypothetical design strategy for next-generation analogues of this compound is presented below:
| Modification Strategy | Rationale | Potential Outcome |
| Introduction of Fluorine Atoms | Enhance metabolic stability and binding affinity | Improved pharmacokinetic profile and potency |
| Incorporation of Heterocyclic Rings | Increase structural diversity and potential for new biological interactions | Discovery of novel therapeutic targets and activities |
| Variation of Alkyl Chain Length | Modulate lipophilicity and membrane permeability | Optimized bioavailability and cellular uptake |
Synergistic Integration of Computational and Experimental Methodologies
The integration of computational and experimental approaches is set to revolutionize the study of thiourea derivatives. nih.gov This synergy allows for a more efficient and targeted research process, from initial hit identification to lead optimization.
Future research will likely involve:
Molecular Docking and Virtual Screening: These computational techniques can predict the binding affinity and mode of interaction between thiourea derivatives and specific biological targets, such as enzymes or receptors. biointerfaceresearch.com This allows for the rapid screening of large virtual libraries of compounds to identify promising candidates for synthesis and experimental testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. farmaciajournal.com These models can be used to predict the activity of newly designed analogues and to guide the optimization of lead compounds.
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic properties of thiourea derivatives, such as their frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential. semanticscholar.orgtandfonline.com This information provides insights into the reactivity and potential interaction sites of the molecules, complementing experimental findings. semanticscholar.orgresearchgate.net
Identification of Novel Biological Targets and Therapeutic Modalities
Thiourea derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and antioxidant effects. mdpi.comresearchgate.netsciencepublishinggroup.com A key future research direction for this compound will be to identify its specific biological targets and explore its potential in various therapeutic areas.
Potential avenues for investigation include:
Anticancer Activity: Many thiourea derivatives exhibit potent anticancer properties by targeting various pathways involved in cancer development. biointerfaceresearch.com Research could focus on evaluating the cytotoxicity of this compound against different cancer cell lines and identifying its mechanism of action. arabjchem.org Some derivatives have shown the ability to inhibit enzymes crucial for cancer progression or to induce apoptosis in cancer cells. biointerfaceresearch.comarabjchem.org
Antimicrobial Properties: With the rise of antimicrobial resistance, there is a pressing need for new anti-infective agents. mdpi.com Thiourea derivatives have shown promise as antibacterial and antifungal agents. acs.org Future studies could assess the antimicrobial spectrum of this compound and its analogues.
Enzyme Inhibition: The thiourea scaffold is a common feature in many enzyme inhibitors. researchgate.net Research could explore the potential of this compound to inhibit specific enzymes implicated in diseases such as Alzheimer's, diabetes, or inflammation. researchgate.net For example, some thiourea derivatives have been identified as inhibitors of tyrosinase, cholinesterase, and α-glucosidase. researchgate.net
Development of Targeted Delivery Strategies for Thiourea-Based Compounds
To enhance the therapeutic efficacy and minimize potential side effects of thiourea-based compounds, the development of targeted delivery strategies will be essential. These strategies aim to deliver the active compound specifically to the site of action, such as a tumor or an infected tissue.
Future research in this area may focus on:
Nanoparticle-Based Delivery Systems: Encapsulating thiourea derivatives within nanoparticles, such as liposomes or polymeric nanoparticles, can improve their solubility, stability, and bioavailability. These nanoparticles can also be functionalized with targeting ligands to direct them to specific cells or tissues.
Prodrug Approaches: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. Designing prodrugs of thiourea derivatives can help to overcome challenges such as poor membrane permeability or rapid metabolism.
Conjugation to Targeting Moieties: Attaching the thiourea compound to a molecule that specifically binds to a target, such as an antibody or a peptide, can achieve highly specific delivery. Recent research has explored the development of thiourea derivatives as small molecule inhibitors for prostate-specific membrane antigen (PSMA), a biomarker for prostate cancer. nih.gov
Emerging Applications in Environmental and Agricultural Sciences
Beyond their therapeutic potential, thiourea derivatives are finding increasing applications in environmental and agricultural sciences. acs.org This opens up new avenues for research on this compound.
Potential applications to be explored include:
Agrochemicals: Thiourea derivatives have been investigated as insecticides, fungicides, herbicides, and plant growth regulators. researchgate.netacs.orgacs.org They can offer a safer and more environmentally friendly alternative to conventional pesticides. acs.org
Environmental Remediation: The ability of the thiourea group to form stable complexes with metal ions makes these compounds potentially useful for the removal of heavy metal pollutants from water and soil. annexechem.com
Corrosion Inhibitors: Some thiourea derivatives have been shown to be effective corrosion inhibitors for various metals and alloys, which has significant industrial applications.
The table below summarizes the diverse potential applications of thiourea derivatives:
| Field | Specific Application |
| Medicine | Anticancer, Antiviral, Antibacterial, Antifungal, Anti-inflammatory mdpi.com |
| Agriculture | Insecticide, Fungicide, Herbicide, Plant Growth Regulator acs.orgacs.org |
| Industry | Corrosion Inhibition, Metal Extraction, Photography, Textile Production annexechem.comwikipedia.org |
| Analytical Chemistry | Chelating Agent for Metal Ion Separation annexechem.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-1-(6-methylheptan-2-yl)thiourea, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves reacting a primary amine with an isothiocyanate under controlled conditions. For this compound, the 6-methylheptan-2-yl amine precursor is reacted with thiocarbonyl diimidazole or thiophosgene to introduce the thiourea group. Key parameters include maintaining anhydrous conditions, temperature control (0–25°C), and purification via column chromatography using gradients of ethyl acetate/hexane. Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1.2 amine-to-thiocarbonyl reagent) and reaction time (12–24 hours) .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this thiourea derivative?
- Methodological Answer :
- FTIR : Identifies the thiourea C=S stretch (~1250–1350 cm⁻¹) and N–H vibrations (~3200–3400 cm⁻¹).
- NMR : ¹H NMR resolves the 6-methylheptan-2-yl chain (δ 1.2–1.6 ppm for methyl groups) and thiourea NH protons (δ 6.5–8.0 ppm). ¹³C NMR confirms the thiocarbonyl carbon (δ ~180 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₉H₁₉N₃S) .
Q. What known biological activities are associated with this compound, and how are these assays designed?
- Methodological Answer : Thiourea derivatives exhibit antimicrobial and anticancer activities. For example:
- Anticancer assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via dose-response curves (1–100 µM).
- Enzyme inhibition : Fluorescence-based assays measure inhibition of α-glucosidase or urease, comparing activity with/without the compound (10–200 µM) .
Advanced Research Questions
Q. How does the substitution pattern of the 6-methylheptan-2-yl group influence enzyme inhibitory activity, and what methodologies validate target interactions?
- Methodological Answer : The branched alkyl chain enhances lipophilicity, improving membrane permeability. To validate interactions:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with target enzymes (e.g., α-glucosidase). Focus on hydrogen bonding between thiourea NH and catalytic residues.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) by measuring heat changes during enzyme-compound interactions .
Q. How can computational models predict the compound’s interaction with biological targets, and what parameters are critical for accuracy?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-enzyme complex. Monitor root-mean-square deviation (RMSD) of the ligand.
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G**) optimizes the compound’s geometry and electrostatic potential surface to predict reactive sites .
Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Structural Analog Comparison : Reference structurally similar thioureas (e.g., halogenated vs. alkyl variants) to contextualize activity differences. For example, chlorinated analogs may show higher potency due to enhanced electron-withdrawing effects .
Q. What experimental strategies optimize the compound’s apoptotic effects in cancer research?
- Methodological Answer :
- Mitochondrial Membrane Potential (ΔψM) Assays : Use JC-1 dye to measure depolarization in treated vs. untreated cells.
- Western Blotting : Quantify apoptosis markers (e.g., Bax/Bcl-2 ratio, caspase-3 cleavage) after 24–48 hours of exposure.
- Dose Escalation : Test sub-µM to mM ranges to identify threshold concentrations for intrinsic vs. extrinsic apoptosis pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
